molecular formula C12H18ClN B3288236 [(4-Chlorophenyl)methyl](pentyl)amine CAS No. 851269-51-7

[(4-Chlorophenyl)methyl](pentyl)amine

Cat. No. B3288236
CAS RN: 851269-51-7
M. Wt: 211.73 g/mol
InChI Key: RYXSGPZPYZUXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)methylamine” is a chemical compound with the molecular formula C12H18ClN . It has a molecular weight of 211.73 . It is used for research purposes .

Scientific Research Applications

1. Synthesis and Applications in Polymer Science

(4-Chlorophenyl)methylamine and similar compounds have been used in the synthesis of novel polymers. Cheng et al. (2005) synthesized aromatic poly(amine-imide)s with pendent triphenylamine units. These polymers demonstrated good solubility in organic solvents, high thermal stability, and could be cast into transparent, tough, and flexible films (Cheng, Hsiao, Su, & Liou, 2005).

2. Corrosion Inhibition

Amine derivatives, including those related to (4-Chlorophenyl)methylamine, have been investigated for their potential as corrosion inhibitors. Boughoues et al. (2020) synthesized four amine derivative compounds and found them effective as corrosion inhibitors for mild steel in HCl medium. Their study combined experimental and theoretical approaches to understand the adsorption mechanism (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

3. Reactivity in Organic Chemistry

Amines, including chlorophenyl derivatives, are key players in organic synthesis reactions. Castro et al. (2009) studied the kinetics and mechanism of reactions involving S-aryl O-aryl thiocarbonates and amines, providing insights into nucleophile reactivity patterns (Castro, Aliaga, Campodónico, Cepeda, Contreras, & Santos, 2009).

4. Antimicrobial Applications

Compounds structurally related to (4-Chlorophenyl)methylamine have been explored for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their in vitro antimicrobial activity, showing moderate effectiveness against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

5. Catalysis in Organic Synthesis

Amine derivatives are also utilized in catalysis. Field et al. (2005) reported the use of Rh(I) and Ir(I) complexes with a phosphine-N-heterocyclic carbene ligand for the intramolecular hydroamination of 4-pentyn-1-amine, demonstrating the catalytic potential of such compounds (Field, Messerle, Vuong, & Turner, 2005).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXSGPZPYZUXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294812
Record name 4-Chloro-N-pentylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851269-51-7
Record name 4-Chloro-N-pentylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851269-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-pentylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Chlorophenyl)methyl](pentyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Chlorophenyl)methyl](pentyl)amine
Reactant of Route 3
Reactant of Route 3
[(4-Chlorophenyl)methyl](pentyl)amine
Reactant of Route 4
Reactant of Route 4
[(4-Chlorophenyl)methyl](pentyl)amine
Reactant of Route 5
Reactant of Route 5
[(4-Chlorophenyl)methyl](pentyl)amine
Reactant of Route 6
Reactant of Route 6
[(4-Chlorophenyl)methyl](pentyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.